2-(2-Chloroethyl)benzaldehyde
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Overview
Description
2-(2-Chloroethyl)benzaldehyde is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloroethyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired product.
Another method involves the chlorination of 2-ethylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Industrial production often involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(2-Chloroethyl)benzoic acid.
Reduction: 2-(2-Chloroethyl)benzyl alcohol.
Substitution: Substituted derivatives such as 2-(2-aminoethyl)benzaldehyde or 2-(2-mercaptoethyl)benzaldehyde.
Scientific Research Applications
2-(2-Chloroethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of potential therapeutic agents, particularly in the field of cancer research.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)benzaldehyde depends on the specific reaction or application. In general, the compound can act as an electrophile due to the presence of the aldehyde and chloroethyl groups. These groups can participate in various chemical reactions, such as nucleophilic addition or substitution, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
2-(2-Chloroethyl)benzaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: Lacks the chloroethyl group and has different reactivity and applications.
2-Ethylbenzaldehyde: Lacks the chlorine atom and has different chemical properties.
2-(2-Bromoethyl)benzaldehyde: Contains a bromoethyl group instead of a chloroethyl group, leading to different reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various fields of research and industry.
Properties
IUPAC Name |
2-(2-chloroethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRVEOGRMZVRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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